Protriptyline

Catalog No.
S561175
CAS No.
438-60-8
M.F
C19H21N
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protriptyline

CAS Number

438-60-8

Product Name

Protriptyline

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3

InChI Key

BWPIARFWQZKAIA-UHFFFAOYSA-N

SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13

Solubility

SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
Freely sol in water /hydrochloride/
2.31e-04 g/L

Synonyms

Hydrochloride, Protriptyline, Protriptyline, Protriptyline Hydrochloride, Vivactil

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13

Treatment of Depression:

Protriptyline, a tricyclic antidepressant, is primarily used to treat major depressive disorder. While not as widely used as newer medications, it remains a viable option in some cases []. Research suggests its effectiveness may be comparable to other antidepressants []. However, further investigation is needed to determine its specific role in modern depression treatment strategies.

Beyond Depression:

Protriptyline's applications extend beyond depression. Research explores its potential benefits in managing various conditions, including:

  • Narcolepsy: Studies indicate protriptyline's efficacy in reducing excessive daytime sleepiness and improving sleep quality in individuals with narcolepsy [].
  • Attention Deficit Hyperactivity Disorder (ADHD): While not an approved treatment, research suggests potential benefits of protriptyline in managing ADHD symptoms, particularly in adults []. However, more robust studies are necessary to confirm its efficacy and safety for this purpose.
  • Pain Management: Protriptyline shows promise in alleviating chronic pain, particularly neuropathic pain, which is often associated with nerve damage [].
  • Alzheimer's Disease: Preclinical research suggests protriptyline may improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease []. However, further research is needed to determine its effectiveness in humans.

Mechanism of Action:

  • Serotonin: Protriptyline may increase serotonin levels in the brain, a neurotransmitter associated with mood regulation and sleep [].
  • Norepinephrine: It may also affect norepinephrine levels, another neurotransmitter involved in mood, alertness, and pain perception [].

Ongoing Research:

Research on protriptyline continues to explore its potential benefits and refine its understanding. Areas of ongoing investigation include:

  • Optimizing treatment protocols for different conditions.
  • Identifying potential side effects and developing strategies to manage them.
  • Investigating the drug's interaction with other medications.

Protriptyline is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder. It is marketed under various brand names, including Vivactil. Structurally, protriptyline is classified as a secondary amine and is derived from dibenzocycloheptene. Its chemical formula is C19H21NC_{19}H_{21}N, and it has a molecular weight of approximately 263.38 g/mol. Protriptyline functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain, enhancing the levels of these neurotransmitters and thereby improving mood and emotional balance .

The exact mechanism by which protriptyline works in treating depression is still not fully understood []. However, research suggests it increases the levels of certain brain chemicals, such as serotonin and norepinephrine, that are involved in mood regulation [].

Involving protriptyline include:

  • Reuptake Inhibition: Protriptyline inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Metabolic Conversion: Protriptyline is metabolized into several metabolites through oxidation and demethylation, which may contribute to its pharmacological effects .

Protriptyline exhibits significant biological activity by modulating neurotransmitter levels in the central nervous system. Its mechanism of action involves:

  • Norepinephrine Reuptake Inhibition: The drug has a high affinity for the norepinephrine transporter (Ki = 1.41 nM), which leads to increased norepinephrine availability.
  • Serotonin Reuptake Inhibition: While less potent than its effect on norepinephrine, protriptyline also inhibits serotonin reuptake (Ki = 19.6 nM).
  • Anticholinergic Effects: Protriptyline blocks muscarinic receptors, contributing to side effects such as dry mouth and constipation .

The therapeutic effects typically manifest after two weeks of treatment, as receptor sensitivity and neurotransmitter dynamics adjust over time .

The synthesis of protriptyline involves several steps that typically include:

  • Formation of the Tricyclic Core: Starting from simpler aromatic compounds, a dibenzocycloheptene structure is formed through cyclization reactions.
  • Alkylation: The secondary amine group is introduced via alkylation reactions with appropriate alkyl halides.
  • Purification: The product is then purified through crystallization or chromatography techniques to obtain protriptyline hydrochloride .

Specific synthetic routes may vary based on research and industrial practices but generally follow this framework.

Protriptyline is primarily used for:

  • Major Depressive Disorder: It is prescribed for patients who have not responded adequately to other treatments.
  • Neuropathic Pain Management: Due to its analgesic properties, it can be effective in treating certain types of chronic pain.
  • Other Off-Label Uses: These may include treatment for anxiety disorders and insomnia .

Protriptyline interacts with various medications and substances that can affect its efficacy and safety profile:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe hypertensive crises; a washout period of at least 14 days is recommended before starting protriptyline after MAOI therapy.
  • Selective Serotonin Reuptake Inhibitors (SSRIs): Co-administration can increase the risk of serotonin syndrome.
  • Anticholinergic Drugs: Increased risk of adverse anticholinergic effects such as urinary retention and constipation.
  • CYP450 Inhibitors: Drugs that inhibit cytochrome P450 enzymes can increase protriptyline levels, heightening toxicity risks .

Protriptyline shares structural similarities with other tricyclic antidepressants but exhibits unique pharmacological properties. Here are some similar compounds:

CompoundChemical FormulaKey Characteristics
NortriptylineC18H19NC_{18}H_{19}NA metabolite of amitriptyline; primarily affects norepinephrine reuptake.
AmitriptylineC20H23NC_{20}H_{23}NA tertiary amine with stronger sedative effects; more potent serotonin reuptake inhibition.
DesipramineC18H22NC_{18}H_{22}NA secondary amine like protriptyline; more selective for norepinephrine reuptake.
ClomipramineC19H22ClNC_{19}H_{22}ClNKnown for its strong serotonergic effects; often used in obsessive-compulsive disorder treatment.

Uniqueness of Protriptyline

Protriptyline stands out due to its relatively faster onset of action among tricyclic antidepressants and its unique profile as a secondary amine, which contributes to its specific side effect profile and efficacy in treating depression without significant sedation in non-depressed individuals .

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

263.167399674 g/mol

Monoisotopic Mass

263.167399674 g/mol

Heavy Atom Count

20

LogP

4.7
log Kow= 1.18 @ 25 °C
4.7

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

169-171 °C (Protriptyline HCl)
Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/
169 - 171 °C (protriptyline hydrochloride)

UNII

4NDU154T12

Related CAS

1225-55-4 (hydrochloride)

Drug Indication

For the treatment of depression.

Livertox Summary

Protriptyline is a tricyclic antidepressant that was previously widely used in the therapy of major depression. Most of the tricyclic antidepressants have been shown to cause a low rate of mild and transient serum enzyme elevations and rare cases of clinically apparent acute cholestatic liver injury. The potential hepatotoxicity specifically of protriptyline, however, has not been well defined.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/
...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/
...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/
For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Mechanism of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

438-60-8

Absorption Distribution and Excretion

Protriptyline is reported to undergo cumulative urinary excretion during 16 days, which accounts for approximately 50% of the total drug administered. The fecal excretion pathway seems to play a minimal role in drug elimination.
EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/
...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/
IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.
MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

KNOWN OXIDATION OF 10,11 DOUBLE BOND OF PROTRIPTYLINE IN MAN, MINIATURE PIG, & DOG... 2 METABOLITES HAVE BEEN DETECTED WHICH DEMONSTRATE EPOXIDE INTERMEDIATE, NAMELY, DIHYDRODIOL & REARRANGEMENT PRODUCT WHOSE FORMATION IS...CATIONIC INTERMEDIATE...REARRANGING TO DIHYDROANTHRACENIC STRUCTURE.
IN DOGS, MINIATURE PIGS, & MAN, 3 URINARY METABOLITES HAVE NOW BEEN FOUND 10-HYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE & 5,10-DIHYDRO-10-FORMYLANTHRACENE-5-PROPYLAMINE.
...PROTRIPTYLINE...AFFORDS URINARY 10,11-OXIDE.
IN URINE OF RATS TREATED WITH PROTRIPTYLINE...2 METABOLITES HAVE BEEN IDENTIFIED...AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-M ETHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE & 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE.
Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Protriptyline hydrochloride;1225-55-4

Wikipedia

Protriptyline
CHES_(buffer)

FDA Medication Guides

Vivactil
Protriptyline Hydrochloride
TABLET;ORAL
TEVA WOMENS
07/17/2014

Drug Warnings

...POSSESSES ANTICHOLINERGIC PROPERTIES &, HENCE, SHOULD NOT BE USED IN PT WITH PYLORIC OBSTRUCTION, GLAUCOMA, OR URINARY RETENTION. /HYDROCHLORIDE/
...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.
DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/
TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/
For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 30 MG TO 8 SUBJECTS, PEAK LEVELS RANGED FROM 10.4-22.3 NG/ML, 6-12 HR AFTER ADMIN. MEAN T/2 WAS 74.3 HR & RANGED FROM 53.6-91.7 HR IN INDIVIDUAL SUBJECTS.
SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.
PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Engelhardt, Christy, Belgian patent 617,967 (1962 to Merck & Co) CA 59, 517f (1963); Tishler et al, US patent 3,244,748 & 3,271,451 (both 1966 to Merck & Co); Engelhardt et al, J Med Chem 11, 325 (1968).

Analytic Laboratory Methods

...MAY BE EXTRACTED FROM ALKALINIZED SAMPLE BY ORGANIC SOLVENT. REEXTRACTED INTO DILUTE ACID YIELDS SOLN WHOSE PORTRIPTYLINE CONTENT CAN BE ASSAYED BY SPECTROFLUOROMETRY.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY METHOD USING EITHER A CONVENTIONAL PACKED COLUMN OR A CAPILLARY COLUMN FOR MEASUREMENT OF THERAPEUTIC PLASMA CONCN OF TRICYCLIC ANTIDEPRESSANT DRUGS & THEIR DEMETHYLATED METABOLITES.
HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

Other interactions that also may potentiate the effects of tricyclic antidepressants can result from interference with their metabolism in the liver. This effect has been associated with neuroleptic drugs, methylphenidate, and certain steroids, including oral contraceptives. /Tricyclic antidepressants/
TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/
A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/
THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/
For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

REASONABLY STABLE IN LIGHT, STABLE IN AIR, & STABLE IN HEAT UNDER USUAL PREVAILING TEMP /HYDROCHLORIDE/

Dates

Modify: 2023-08-15

Effect of Protriptyline on [Ca²⁺]i and Viability in MDCK Renal Tubular Cells

He-Hsiung Cheng, Chiang-Ting Chou, Wei-Zhe Liang, Chun-Chi Kuo, Pochuen Shieh, Jue-Long Wang, Chung-Ren Jan
PMID: 28468029   DOI: 10.4077/CJP.2017.BAF459

Abstract

Protriptyline has been used as an antidepressant. Clinically it has been prescribed in the auxiliary treatment of cancer patients. However, its effect on Ca²⁺ signaling and related physiology is unknown in renal cells. This study examined the effect of protriptyline on cytosolic free Ca²⁺ concentrations ([Ca²⁺]i) and viability in Madin-Darby canine kidney (MDCK) tubular cells. Protriptyline induced [Ca²⁺]i rises concentration-dependently. The response was reduced by 20% by removing extracellular Ca²⁺. Protriptyline-induced Ca²⁺ entry was not altered by protein kinase C (PKC) activity but was inhibited by 20% by three modulators of store-operated Ca²⁺ channels: nifedipine, econazole and SKF96365. In Ca²⁺-free medium, treatment with the endoplasmic reticulum Ca²⁺ pump inhibitor 2,5- di-tert-butylhydroquinone (BHQ) or thapsigargin partially inhibited protriptyline-evoked [Ca²⁺]i rises. Conversely, treatment with protriptyline inhibited partially BHQ or thapsigargin-evoked [Ca²⁺]i rises. Inhibition of phospholipase C (PLC) with U73122 did not change protriptyline-induced [Ca²⁺]i rises. Protriptyline at 5-200 μM decreased cell viability, which was not reversed by pretreatment with the Ca²⁺ chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid-acetoxymethyl ester (BAPTA/ AM). Together, in MDCK cells, protriptyline induced [Ca²⁺]i rises by evoking PLC-independent Ca²⁺ release from the endoplasmic reticulum and other unknown stores, and Ca²⁺ entry via PKCinsensitive store-operated Ca²⁺ entry. Protriptyline also caused Ca²⁺-independent cell death.


Protriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells

Jin Ryeol An, Hojung Kang, Hongliang Li, Mi Seon Seo, Hee Seok Jung, Won-Kyo Jung, Il-Whan Choi, Sook Won Ryu, Hongzoo Park, Young Min Bae, Se Min Ryu, Won Sun Park
PMID: 32060505   DOI: 10.1093/abbs/gmz159

Abstract

In this study, we explore the inhibitory effects of protriptyline, a tricyclic antidepressant drug, on voltage-dependent K+ (Kv) channels of rabbit coronary arterial smooth muscle cells using a whole-cell patch clamp technique. Protriptyline inhibited the vascular Kv current in a concentration-dependent manner, with an IC50 value of 5.05 ± 0.97 μM and a Hill coefficient of 0.73 ± 0.04. Protriptyline did not affect the steady-state activation kinetics. However, the drug shifted the steady-state inactivation curve to the left, suggesting that protriptyline inhibited the Kv channels by changing their voltage sensitivity. Application of 20 repetitive train pulses (1 or 2 Hz) progressively increased the protriptyline-induced inhibition of the Kv current, suggesting that protriptyline inhibited Kv channels in a use (state)-dependent manner. The extent of Kv current inhibition by protriptyline was similar during the first, second, and third step pulses. These results suggest that protriptyline-induced inhibition of the Kv current mainly occurs principally in the closed state. The increase in the inactivation recovery time constant in the presence of protriptyline also supported use (state)-dependent inhibition of Kv channels by the drug. In the presence of the Kv1.5 inhibitor, protriptyline did not induce further inhibition of the Kv channels. However, pretreatment with a Kv2.1 or Kv7 inhibitor induced further inhibition of Kv current to a similar extent to that observed with protriptyline alone. Thus, we conclude that protriptyline inhibits the vascular Kv channels in a concentration- and use-dependent manner by changing their gating properties. Furthermore, protriptyline-induced inhibition of Kv channels mainly involves the Kv1.5.


Effect of protriptyline on [Ca

Ching-Kai Su, Chiang-Ting Chou, Ko-Long Lin, Wei-Zhe Liang, Jin-Shiung Cheng, Hong-Tai Chang, I-Shu Chen, Ti Lu, Chun-Chi Kuo, Chia-Cheng Yu, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren Jan
PMID: 27790936   DOI: 10.1080/15376516.2016.1216208

Abstract

Tricyclic antidepressants (TCA) have been clinically prescribed in the auxiliary treatment of cancer patients. Although protriptyline, a type of TCA, was used primarily in the clinical treatment of mood disorders in cancer patients, the effect of protriptyline on physiology in human osteosarcoma is unknown. This study examined the effect of protriptyline on cytosolic free Ca
concentrations ([Ca
]
) and viability in MG63 human osteosarcoma cells. Protriptyline between 50 and 250 μM evoked [Ca
]
rises concentration-dependently. Protriptyline induced influx of Mn
, indirectly implicating Ca
influx. Protriptyline-evoked Ca
entry was inhibited by nifedipine by 20% but was not altered by econazole, SKF96365, GF109203X, and phorbol-12-myristate-13-acetate (PMA). In Ca
-free medium, treatment with protriptyline inhibited the endoplasmic reticulum Ca
pump inhibitor thapsigargin-evoked [Ca
]
rises. Conversely, treatment with thapsigargin inhibited 45% of protriptyline-evoked [Ca
]
rises. Inhibition of phospholipase C (PLC) with U73122 failed to alter protriptyline-evoked [Ca
]
rises. Protriptyline at 50-250 μM decreased cell viability, which was not reversed by pretreatment with the Ca
chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, our data suggest that in MG63 cells, protriptyline induced [Ca
]
rises by evoking Ca
release from the endoplasmic reticulum and other stores in a PLC-independent manner, and Ca
entry via a nifedipine-sensitive Ca
pathway. Protriptyline also caused Ca
-independent cell death.


In vitro studies of DNA damage caused by tricyclic antidepressants: a role of peroxidase in the side effects of the drugs

Ekaterina A Korobkova, William Ng, Abhishek Venkatratnam, Alicia K Williams, Madina Nizamova, Nikolay Azar
PMID: 20804147   DOI: 10.1021/tx100221b

Abstract

Studies show that tricyclic antidepressants prescribed for migraines, anxiety, and child enuresis have numerous adverse effects in living cells. One of the undesired outcomes observed under treatment with these drugs is DNA damage. However, the mechanisms underlying damage have yet to be elucidated. We performed in vitro studies of the DNA damage caused by four tricyclic antidepressants: imipramine, amitriptyline, opipramol, and protriptyline. We focused particularly on the DNA damage aided by peroxidases. As a model of a peroxidase, we used horseradish peroxidase (HRP). At pH 7, reactions of HRP with excess hydrogen peroxide and imipramine yielded an intense purple color and a broad absorption spectrum with the maximum intensity at 522 nm. Reactions performed between DNA and imipramine in the presence of H(2)O(2) and HRP resulted in the disappearance of the DNA band. In the case of the other three drugs, this effect was not observed. Extraction of the DNA from the reaction mixture indicated that DNA is degraded in the reaction between imipramine and H(2)O(2) catalyzed by HRP. The final product of imipramine oxidation was identified as iminodibenzyl. We hypothesize that the damage to DNA was caused by an imipramine reactive intermediate.


The mechanism of protriptyline-induced Ca2+ movement and non-Ca2+-triggered cell death in PC3 human prostate cancer cells

Hong-Tai Chang, Chiang-Ting Chou, Chia-Cheng Yu, Jeng-Yu Tsai, Te-Kung Sun, Wei-Zhe Liang, Ko-Long Lin, Hui-Wen Tseng, Chun-Chi Kuo, Fu-An Chen, Daih-Huang Kuo, Chih-Chuan Pan, Chin-Man Ho, Pochuen Shieh, Chung-Ren Jan
PMID: 26096164   DOI: 10.3109/10799893.2014.1000464

Abstract

Protriptyline, a tricyclic anti-depressant, is used primarily to treat the combination of symptoms of anxiety and depression. However, the effect of protriptyline on prostate caner is unknown. This study examined whether the anti-depressant protriptyline altered Ca(2+) movement and cell viability in PC3 human prostate cancer cells. The Ca(2+)-sensitive fluorescent dye fura-2 was used to measure [Ca(2+)](i). Protriptyline evoked [Ca(2+)](i) rises concentration-dependently. The response was reduced by removing extracellular Ca(2+). Protriptyline-evoked Ca(2+) entry was inhibited by store-operated channel inhibitors (nifedipine, econazole and SKF96365), protein kinase C activator (phorbol 12-myristate 13 acetate, PMA) and protein kinase C inhibitor (GF109203X). Treatment with the endoplasmic reticulum Ca(2+) pump inhibitor 2,5-di-tert-butylhydr-oquinone (BHQ) in Ca(2+)-free medium inhibited 60% of protriptyline-evoked [Ca(2+)](i) rises. Conversely, treatment with protriptyline abolished BHQ-evoked [Ca(2+)](i) rises. Inhibition of phospholipase C with U73122 suppressed 50% of protriptyline-evoked [Ca(2+)](i) rises. At concentrations of 50-70 µM, protriptyline decreased cell viability in a concentration-dependent manner; which were not reversed by chelating cytosolic Ca(2+) with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, in PC3 cells, protriptyline evoked [Ca(2+)](i) rises by inducing phospholipase C-associated Ca(2+) release from the endoplasmic reticulum and other stores, and Ca(2+) influx via protein kinase C-sensitive store-operated Ca(2+) channels. Protriptyline caused cell death that was independent of [Ca(2+)](i) rises.


Pharmacological approaches to the treatment of obstructive sleep apnoea

Malcolm Kohler, Konrad E Bloch, John R Stradling
PMID: 19388881   DOI: 10.1517/13543780902877674

Abstract

Currently the treatment of choice for symptomatic obstructive sleep apnoea (OSA) is continuous positive airway pressure (CPAP). Some patients with OSA do not tolerate CPAP or have insufficiently severe symptoms to justify its use; for these patients, drug therapy would be a desirable potential therapeutic alternative.
To summarize the current evidence on the effectiveness of drug therapy in patients with OSA.
A systematic review of randomized controlled trials was performed to investigate the effects of drug therapy on OSA.
Searches of bibliographical databases revealed 33 trials investigating the effects of 27 different drugs on OSA severity and/or symptoms. The mechanisms by which these drugs are supposed to improve OSA include, amongst others, an increase in tone of the upper airways, an increase in ventilatory drive, a reduction in airway resistance, and alterations in surface tension forces in the upper airway. In most of these studies there was no significant effect on OSA observed. However, there is evidence from a few small trials that some drugs, especially those thought to increase upper airway muscle tone, have the potential to reduce OSA severity; but further data from larger studies of adequate duration are needed.


Molecular investigations of protriptyline as a multi-target directed ligand in Alzheimer's disease

Sneha B Bansode, Asis K Jana, Kedar B Batkulwar, Shrikant D Warkad, Rakesh S Joshi, Neelanjana Sengupta, Mahesh J Kulkarni
PMID: 25141174   DOI: 10.1371/journal.pone.0105196

Abstract

Alzheimer's disease (AD) is a complex neurodegenerative disorder involving multiple cellular and molecular processes. The discovery of drug molecules capable of targeting multiple factors involved in AD pathogenesis would greatly facilitate in improving therapeutic strategies. The repositioning of existing non-toxic drugs could dramatically reduce the time and costs involved in developmental and clinical trial stages. In this study, preliminary screening of 140 FDA approved nervous system drugs by docking suggested the viability of the tricyclic group of antidepressants against three major AD targets, viz. Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation, with one member, protriptyline, showing highest inhibitory activity. Detailed biophysical assays, together with isothermal calorimetry, fluorescence quenching experiments, kinetic studies and atomic force microscopy established the strong inhibitory activity of protriptyline against all three major targets. The molecular basis of inhibition was supported with comprehensive molecular dynamics simulations. Further, the drug inhibited glycation induced amyloid aggregation, another important causal factor in AD progression. This study has led to the discovery of protriptyline as a potent multi target directed ligand and established its viability as a promising candidate for AD treatment.


Association of changes in norepinephrine and serotonin transporter expression with the long-term behavioral effects of antidepressant drugs

Zaorui Zhao, Han-Ting Zhang, Elianna Bootzin, Mark J Millan, James M O'Donnell
PMID: 18923402   DOI: 10.1038/npp.2008.183

Abstract

Previous work has shown that repeated desipramine treatment causes downregulation of the norepinephrine transporter (NET) and persistent antidepressant-like effects on behavior, ie effects observed 2 days after discontinuation of drug treatment when acute effects are minimized. The present study examined whether this mechanism generalizes to other antidepressants and also is evident for the serotonin transporter (SERT). Treatment of rats for 14 days with 20 mg/kg per day protriptyline or 7.5 mg/kg per day sertraline reduced NET and SERT expression, respectively, in cerebral cortex and hippocampus; these treatments also induced a persistent antidepressant-like effect on forced-swim behavior. Increased serotonergic neurotransmission likely mediated the behavioral effect of sertraline, as it was blocked by inhibition of serotonin synthesis with p-chlorophenylalanine; a parallel effect was observed previously for desipramine and noradrenergic neurotransmission. Treatment with 20 mg/kg per day reboxetine for 42, but not 14, days reduced NET expression; antidepressant-like effects on behavior were observed for both treatment durations. Treatment for 14 days with 70 mg/kg per day venlafaxine, which inhibits both the NET and SERT, or 10 mg/kg per day phenelzine, a monoamine oxidase inhibitor, produced antidepressant-like effects on behavior without altering NET or SERT expression. For all drugs tested, reductions of NET and SERT protein were not accompanied by reduced NET or SERT mRNA in locus coeruleus or dorsal raphe nucleus, respectively. Overall, the present results suggest an important, though not universal, role for NET and SERT regulation in the long-term behavioral effects of antidepressants. Understanding the mechanisms underlying transporter regulation in vivo may suggest novel targets for the development of antidepressant drugs.


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